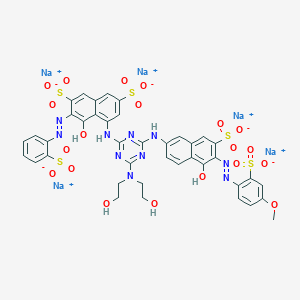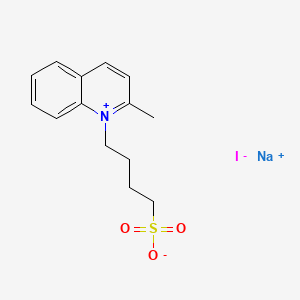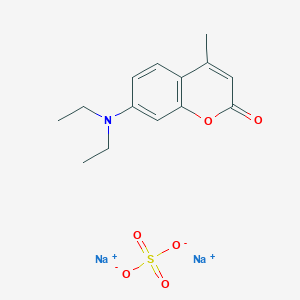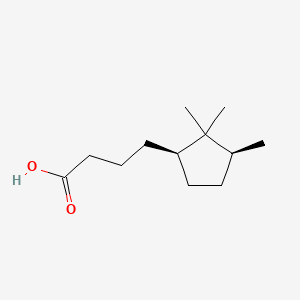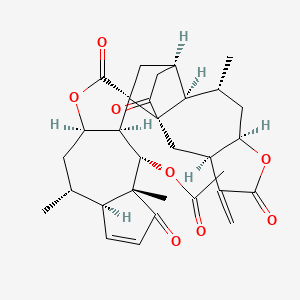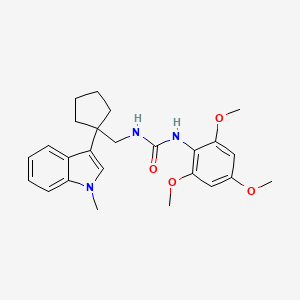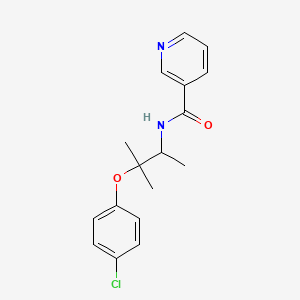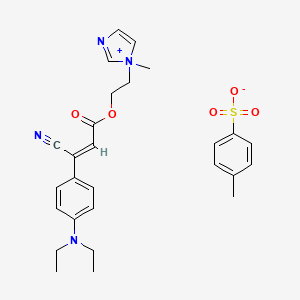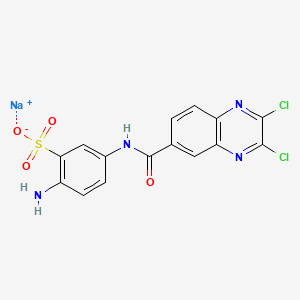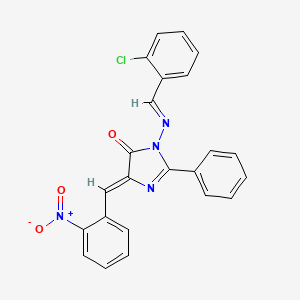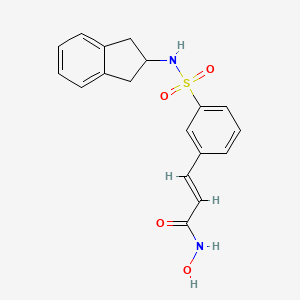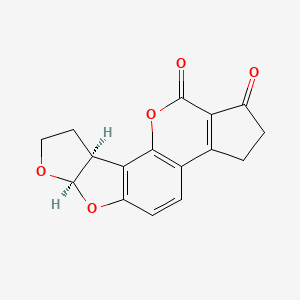
Demethoxyaflatoxin B2, (+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethoxyaflatoxin B2, (+/-)-, is a derivative of aflatoxin B2, a type of mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food products, particularly in regions with warm and humid climates. Demethoxyaflatoxin B2, (+/-)-, is of interest due to its structural similarities to aflatoxin B2 and its potential implications in food safety and toxicology research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyaflatoxin B2, (+/-)-, involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes and ketones, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of demethoxyaflatoxin B2, (+/-)-, is less common due to its specific research applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving large-scale reactors and continuous flow systems to optimize yield and purity .
化学反应分析
Types of Reactions
Demethoxyaflatoxin B2, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of demethoxyaflatoxin B2, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
科学研究应用
Demethoxyaflatoxin B2, (+/-)-, has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of aflatoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in inducing oxidative stress.
Medicine: Studied for its toxicological properties and potential implications in cancer research.
Industry: Used in the development of detection methods for aflatoxin contamination in food products.
作用机制
The mechanism of action of demethoxyaflatoxin B2, (+/-)-, involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and the induction of oxidative stress. This compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include various enzymes involved in detoxification pathways, and the pathways involved include the activation of oxidative stress responses and DNA repair mechanisms .
相似化合物的比较
Similar Compounds
Similar compounds to demethoxyaflatoxin B2, (+/-)-, include:
Aflatoxin B1: Known for its potent carcinogenic properties.
Aflatoxin G1: Another derivative with similar toxicological effects.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk products.
Uniqueness
Demethoxyaflatoxin B2, (+/-)-, is unique due to its specific structural modifications, which can influence its chemical reactivity and biological activity. These modifications make it a valuable compound for studying the structure-activity relationships of aflatoxins and their derivatives .
属性
CAS 编号 |
135365-46-7 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
(3S,7R)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C16H12O5/c17-10-3-1-7-8-2-4-11-13(9-5-6-19-16(9)20-11)14(8)21-15(18)12(7)10/h2,4,9,16H,1,3,5-6H2/t9-,16+/m0/s1 |
InChI 键 |
BUDMEHGVRAOUAD-XXFAHNHDSA-N |
手性 SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
规范 SMILES |
C1COC2C1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

